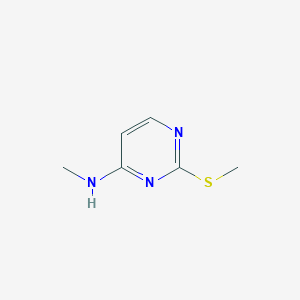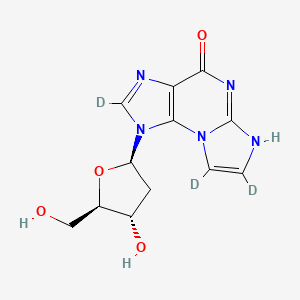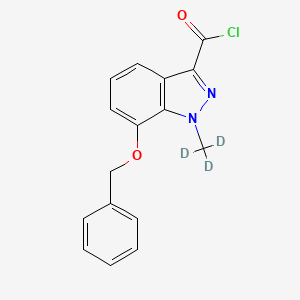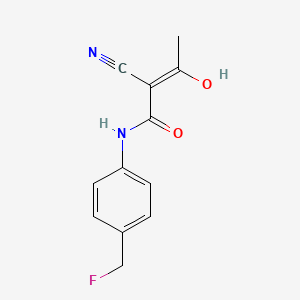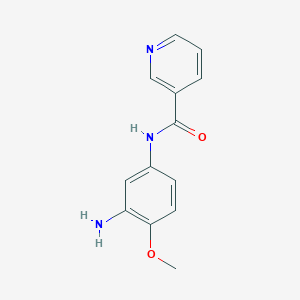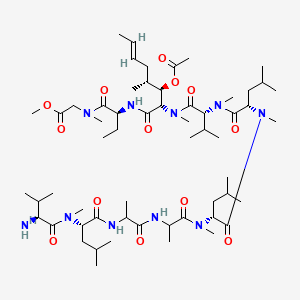
Feudomycin A Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Feudomycin A Hydrochloride involves multiple steps, including the formation of its core structure and subsequent functionalization. . The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to maintain high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Feudomycin A Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Feudomycin A Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry and for the synthesis of novel compounds.
Biology: The compound is employed in studies related to cellular processes and enzyme interactions.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in cancer research.
Industry: It is utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Feudomycin A Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . This mechanism is crucial for its potential therapeutic applications, particularly in oncology .
Comparison with Similar Compounds
Feudomycin A Hydrochloride is structurally related to other anthracycline antibiotics, such as daunorubicin and doxorubicin . it is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activities . Similar compounds include:
Daunorubicin: Known for its use in cancer treatment.
Doxorubicin: Widely used in chemotherapy.
Epirubicin: Another anthracycline with similar applications.
This compound stands out due to its unique combination of functional groups and its potential for novel therapeutic applications .
Properties
Molecular Formula |
C27H32ClNO9 |
|---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO9.ClH/c1-4-27(34)9-13-19(16(10-27)37-17-8-14(28)22(29)11(2)36-17)26(33)21-20(24(13)31)23(30)12-6-5-7-15(35-3)18(12)25(21)32;/h5-7,11,14,16-17,22,29,31,33-34H,4,8-10,28H2,1-3H3;1H/t11-,14?,16-,17-,22+,27-;/m0./s1 |
InChI Key |
RJBRMLBEOWYERX-ZTFSCGJJSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5CC([C@@H]([C@@H](O5)C)O)N)O.Cl |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


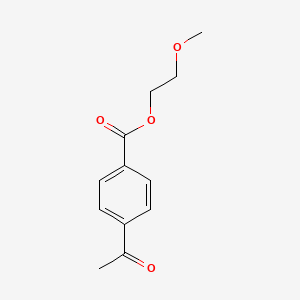
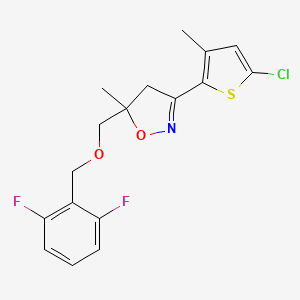
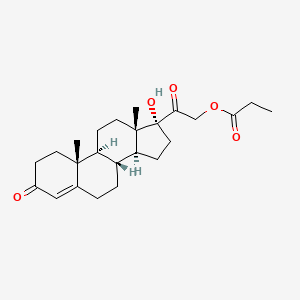
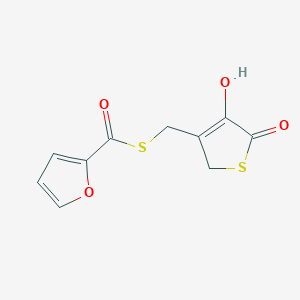

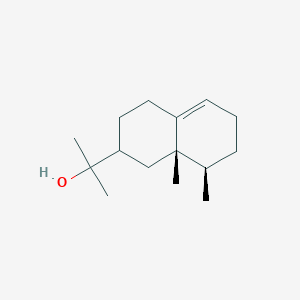
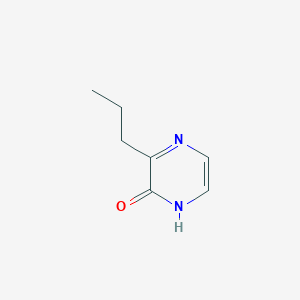
![4,4a,8,8a-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylic acid](/img/structure/B13845273.png)
